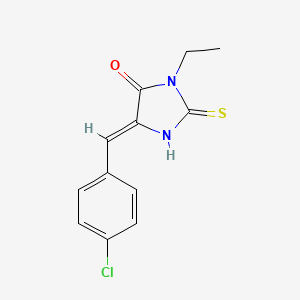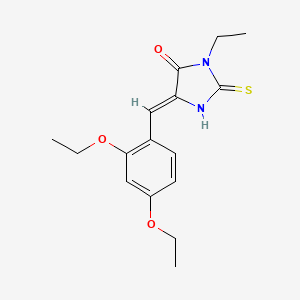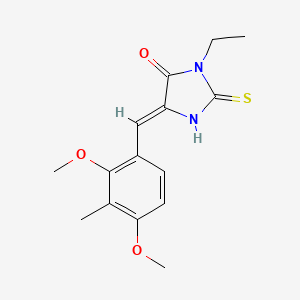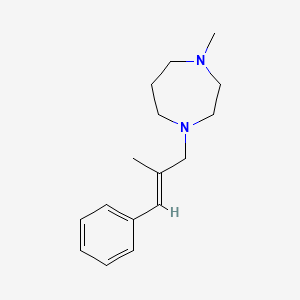![molecular formula C13H11N3O5 B5911069 N-[3-(acetylamino)phenyl]-5-nitro-2-furamide](/img/structure/B5911069.png)
N-[3-(acetylamino)phenyl]-5-nitro-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(acetylamino)phenyl]-5-nitro-2-furamide, commonly known as Furazolidone, is a synthetic nitrofuran derivative that has been widely used as an antibacterial and antiprotozoal agent. It was first synthesized in the 1950s and has since been used for the treatment of various bacterial and parasitic infections. Furazolidone is a broad-spectrum antibiotic that works by inhibiting bacterial growth and replication.
Mecanismo De Acción
Furazolidone works by inhibiting the activity of bacterial enzymes such as nitroreductase and NADH oxidase. This results in the production of reactive oxygen species that damage bacterial DNA and proteins, ultimately leading to bacterial death.
Biochemical and Physiological Effects:
Furazolidone has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of various enzymes such as ATPase, RNA polymerase, and DNA gyrase. It has also been shown to affect the structure and function of bacterial cell membranes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Furazolidone has several advantages for use in laboratory experiments. It is relatively inexpensive and readily available. It is also stable under a wide range of conditions. However, it has several limitations, including its potential toxicity and the development of bacterial resistance.
Direcciones Futuras
There are several future directions for the study of Furazolidone. One area of research is the development of new analogs with improved antibacterial and antiprotozoal properties. Another area of research is the study of the mechanism of action of Furazolidone and its effects on bacterial physiology. Additionally, the potential use of Furazolidone in combination with other antibiotics is an area of interest for future research.
Conclusion:
Furazolidone is a synthetic nitrofuran derivative that has been widely used as an antibacterial and antiprotozoal agent. Its mechanism of action involves the inhibition of bacterial enzymes, ultimately leading to bacterial death. Furazolidone has several advantages for use in laboratory experiments, but also has limitations such as potential toxicity and bacterial resistance. Future research directions include the development of new analogs and the study of its effects on bacterial physiology.
Métodos De Síntesis
The synthesis of Furazolidone involves the reaction of 3-acetylaminoacetophenone with 5-nitro-2-furoic acid in the presence of a dehydrating agent such as phosphorus pentoxide. The resulting product is then purified using various techniques such as recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
Furazolidone has been extensively studied for its antibacterial and antiprotozoal properties. It has been used in the treatment of various bacterial infections such as typhoid fever, cholera, and urinary tract infections. It has also been used to treat parasitic infections such as giardiasis and trichomoniasis.
Propiedades
IUPAC Name |
N-(3-acetamidophenyl)-5-nitrofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O5/c1-8(17)14-9-3-2-4-10(7-9)15-13(18)11-5-6-12(21-11)16(19)20/h2-7H,1H3,(H,14,17)(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXSSSPHKIZWHKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Furan-2-carboxamide, 5-nitro-N-(3-acetylaminophenyl)- | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-ethyl-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-2-thioxo-4-imidazolidinone](/img/structure/B5910989.png)
![5-[(2,7-dimethoxy-1-naphthyl)methylene]-3-ethyl-2-thioxo-4-imidazolidinone](/img/structure/B5910994.png)
![ethyl {2-[(1-ethyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]phenoxy}acetate](/img/structure/B5910995.png)



![4,6-dimethyl-2-oxo-1-[(2-thienylmethylene)amino]-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5911035.png)
![4-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5911036.png)

![3-chloro-N'-[1-(5-nitro-2-furyl)ethylidene]benzohydrazide](/img/structure/B5911076.png)
![N'-[(5-bromo-2-furyl)methylene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5911077.png)
![N'-(2-chlorobenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5911078.png)
![N-[3-(acetylamino)phenyl]-2,4-dichlorobenzamide](/img/structure/B5911082.png)
![N'-(4-tert-butylbenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B5911090.png)